

1-Bromonaphthalen-2-amine physical and chemical properties

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Compound of Interest

Compound Name: 1-Bromonaphthalen-2-amine

Cat. No.: B1279005

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An In-depth Technical Guide to 1-Bromonaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-Bromonaphthalen-2-amine** (CAS No: 20191-75-7). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Physicochemical Properties

1-Bromonaphthalen-2-amine is a naphthalene derivative that presents as a white to light yellow or brown crystalline powder.^[1] Its core characteristics are summarized in the tables below, providing a ready reference for experimental design and process chemistry.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₈ BrN	[2]
Molecular Weight	222.08 g/mol	[2]
Appearance	White to light yellow to brown powder/crystal	[1]
Melting Point	58.0 to 62.0 °C	[1]
Boiling Point	345.5 °C at 760 mmHg	
Density	1.563 g/cm ³	
Solubility	Soluble in organic solvents such as ethanol, dichloromethane, and ether. Low solubility in water.	Inferred from[3]

Table 2: Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **1-Bromonaphthalen-2-amine**. The following data is compiled from typical values for aromatic amines and bromo-substituted naphthalene rings.

Technique	Expected Observations
^1H NMR	Aromatic protons (Ar-H) in the range of δ 7.0-8.0 ppm. Amine protons (NH_2) as a broad singlet, the chemical shift of which is concentration and solvent dependent.
^{13}C NMR	Aromatic carbons in the range of δ 110-150 ppm. The carbon bearing the bromine atom will be shifted downfield.
IR Spectroscopy	N-H stretching of the primary amine as two bands in the $3300\text{-}3500\text{ cm}^{-1}$ region. C-N stretching for an aromatic amine in the $1250\text{-}1335\text{ cm}^{-1}$ region. Aromatic C-H stretching around $3000\text{-}3100\text{ cm}^{-1}$ and C=C stretching in the $1400\text{-}1600\text{ cm}^{-1}$ range.
Mass Spectrometry	Molecular ion peak (M^+) at m/z 221 and an ($\text{M}+2$) $^+$ peak of similar intensity at m/z 223, characteristic of a monobrominated compound. Fragmentation may involve the loss of Br and HBr.

Chemical Properties and Reactivity

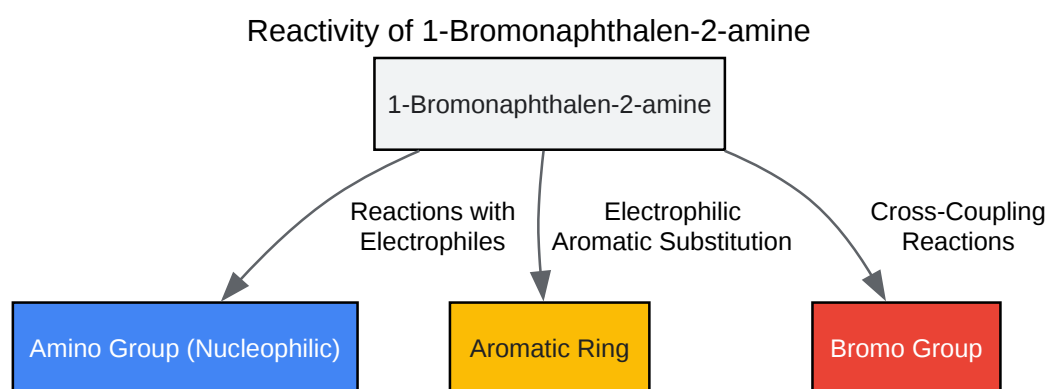
1-Bromonaphthalen-2-amine exhibits reactivity characteristic of both an aromatic amine and an aryl bromide.

- Nucleophilicity of the Amino Group:** The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. It can readily react with electrophiles such as acyl chlorides and alkyl halides to form amides and secondary or tertiary amines, respectively.
- Electrophilic Aromatic Substitution:** The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, in **1-Bromonaphthalen-2-amine**, the sterically hindered positions adjacent to the existing substituents may influence the regioselectivity of further substitutions. The bromine atom is a deactivating group but also

an ortho, para-director. The overall outcome of an electrophilic substitution reaction will depend on the interplay of these electronic and steric effects.

- **Reactions at the Bromine Atom:** The carbon-bromine bond can participate in various cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These transformations are pivotal in medicinal chemistry for the construction of complex molecular scaffolds.

Logical Relationship of Reactivity



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Reactivity of **1-Bromonaphthalen-2-amine**

Experimental Protocols

Synthesis of 1-Bromonaphthalen-2-amine via Buchwald-Hartwig Amination

A plausible and modern synthetic route to **1-Bromonaphthalen-2-amine** is the Buchwald-Hartwig amination of 1,2-dibromonaphthalene. This palladium-catalyzed cross-coupling reaction is widely used for the formation of C-N bonds.

Materials:

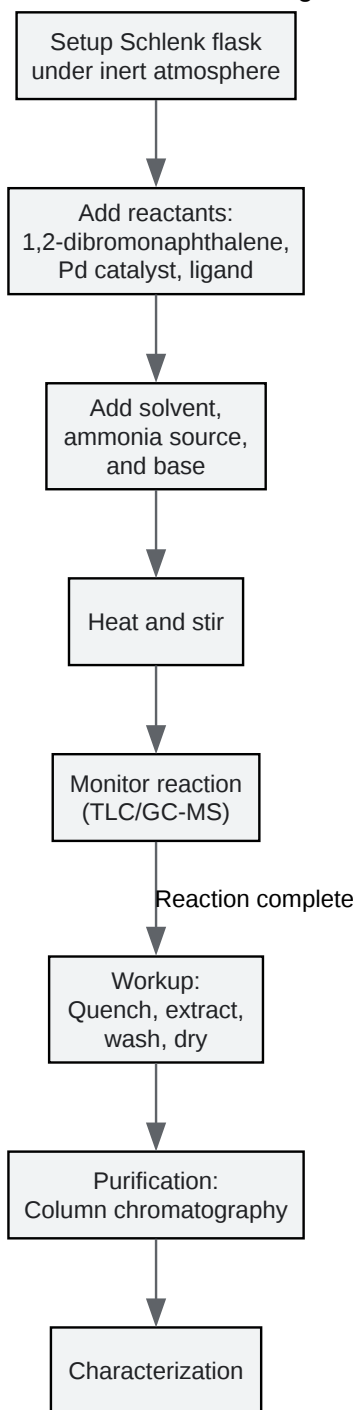
- 1,2-Dibromonaphthalene
- Ammonia source (e.g., benzophenone imine or an ammonia equivalent)
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$)
- Phosphine ligand (e.g., Xantphos)
- Strong base (e.g., sodium tert-butoxide)
- Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

- To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2-dibromonaphthalene, the palladium catalyst, and the phosphine ligand.
- Add the anhydrous solvent, followed by the ammonia source and the strong base.
- Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
- After the reaction is complete, cool the mixture to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **1-Bromonaphthalen-2-amine**.

Experimental Workflow for Synthesis

Workflow for Buchwald-Hartwig Amination

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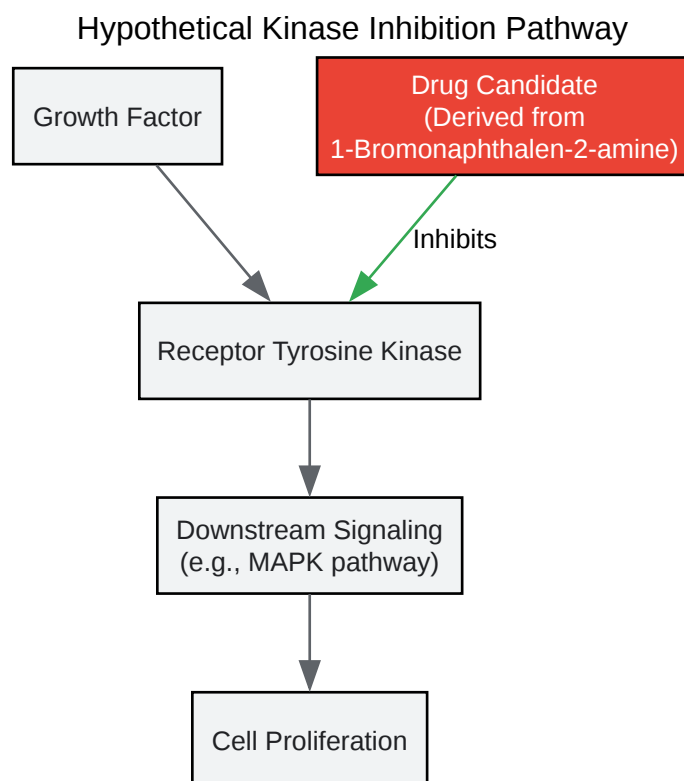
Workflow for Buchwald-Hartwig Amination

Biological Activity and Signaling Pathways

While specific studies on the biological activity of **1-Bromonaphthalen-2-amine** are not widely published, derivatives of aminonaphthols and bromonaphthols have been investigated for various therapeutic applications. For instance, some naphthol derivatives have shown potential as antioxidants and enzyme inhibitors.[4] Aminonaphthol derivatives are also being explored for their antimicrobial properties. Given its structural motifs, **1-Bromonaphthalen-2-amine** serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.

Conceptual Signaling Pathway for a Hypothetical Drug Candidate

If a drug candidate derived from **1-Bromonaphthalen-2-amine** were to act as a kinase inhibitor, a common mechanism of action in oncology, its interaction with a cellular signaling pathway could be visualized as follows:



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Hypothetical Kinase Inhibition Pathway

Handling and Storage

1-Bromonaphthalen-2-amine should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling any chemical.

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References

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- 4. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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